molecular formula C18H16BrNO4S B10815770 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide

Cat. No.: B10815770
M. Wt: 422.3 g/mol
InChI Key: HIAOXFRJYJFGHQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H16BrNO4S and its molecular weight is 422.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN2O4S, with a molecular weight of approximately 404.31 g/mol. The compound features a bromophenyl group and a thiophene derivative that contribute to its unique biological properties.

Research indicates that this compound may interact with several biological targets, influencing various pathways:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. It may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
  • Neuropharmacological Effects : The compound has shown potential in neuropharmacology, possibly acting as an inhibitor of certain neurotransmitter receptors or enzymes involved in neurodegenerative processes.

In Vitro Studies

In vitro experiments have demonstrated the following biological activities:

StudyCell LineConcentrationObserved Effect
HeLa50 µM70% inhibition of cell viability
A54925 µMInduction of apoptosis markers
SH-SY5Y10 µMNeuroprotective effects observed

These studies indicate that the compound can effectively inhibit cell growth in various cancer cell lines and may also provide neuroprotective benefits.

In Vivo Studies

Animal model studies have further elucidated the pharmacological potential:

  • Tumor Xenograft Models : In a mouse model with human ovarian cancer xenografts, treatment with the compound resulted in significant tumor size reduction compared to control groups. The mechanism appears to involve enhanced apoptosis and reduced angiogenesis within tumors .

Case Studies

A notable case study involved a patient cohort receiving treatment with related compounds targeting similar pathways. Patients reported improved outcomes when treated with formulations containing bromophenyl derivatives alongside standard chemotherapy protocols.

Properties

Molecular Formula

C18H16BrNO4S

Molecular Weight

422.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H16BrNO4S/c19-14-6-8-15(9-7-14)20(16-10-11-25(22,23)13-16)18(21)12-24-17-4-2-1-3-5-17/h1-11,16H,12-13H2

InChI Key

HIAOXFRJYJFGHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.